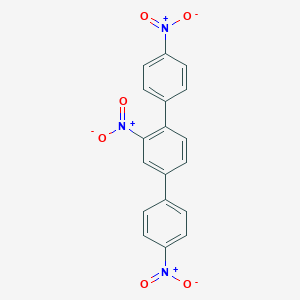

2,4',4''-Trinitro-1,1':4,1''-triphenyl

Description

2,4',4''-Trinitro-1,1':4,1''-triphenyl is a nitro-substituted aromatic compound featuring three phenyl rings interconnected in a terphenyl configuration. The molecule contains three nitro (-NO₂) groups at the 2, 4', and 4'' positions, which confer strong electron-withdrawing properties.

Properties

Molecular Formula |

C18H11N3O6 |

|---|---|

Molecular Weight |

365.3g/mol |

IUPAC Name |

2-nitro-1,4-bis(4-nitrophenyl)benzene |

InChI |

InChI=1S/C18H11N3O6/c22-19(23)15-6-1-12(2-7-15)14-5-10-17(18(11-14)21(26)27)13-3-8-16(9-4-13)20(24)25/h1-11H |

InChI Key |

ATINZKZZRGJHDB-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 2,4',4''-Trinitro-1,1':4,1''-triphenyl and related compounds:

Key Observations :

- Nitro Group Influence: The trinitro compound’s three nitro groups significantly increase its electron-withdrawing capacity compared to dinitro or non-nitro analogs. This enhances its oxidative stability and reactivity in charge-transfer systems but reduces solubility in common organic solvents .

- Thermal Stability: The dinitro compound in has a melting point of 240–241°C, while non-nitro triphenylbenzene () melts at lower temperatures. The trinitro derivative likely exhibits even higher thermal stability but may decompose explosively under extreme conditions due to nitro group lability .

Electronic and Material Properties

- Charge-Transfer Capacity : The trinitro compound’s strong electron deficiency makes it a candidate for hole-transport materials (HTMs) in OLEDs, similar to triphenylamine derivatives (). However, its nitro groups may introduce recombination centers, reducing efficiency compared to amine-based HTMs .

- Explosive Potential: With three nitro groups, the compound’s energy density and sensitivity to detonation likely exceed those of dinitro analogs like 1,1’,1”-dinitro-tripiperidine () but remain lower than commercial explosives like TNT (2,4,6-trinitrotoluene).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.